Home > Products > Screening Compounds P34830 > MAGE-3 (161-175)
MAGE-3 (161-175) -

MAGE-3 (161-175)

Catalog Number: EVT-243605
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified under the cancer-testis antigens, a group of proteins that are typically expressed in testicular germ cells but can be aberrantly expressed in various tumors, including melanoma, lung cancer, and others. The MAGE-A3 gene is located on chromosome X and encodes a protein that plays a role in immune evasion by tumors .

Synthesis Analysis

Methods

The synthesis of MAGE-3 (161-175) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids to form peptides. Specifically, peptides overlapping by ten amino acids were synthesized to create pools for immunological studies. For MAGE-3 (161-175), the synthesis was performed using high-purity (>90%) methods, followed by purification through semi-preparative reverse-phase high-performance liquid chromatography .

Technical Details

The synthetic process involves:

  1. Stepwise Solid Phase Method: Amino acids are sequentially added to a growing peptide chain anchored to a solid support.
  2. Purification: After synthesis, the peptides are purified using high-performance liquid chromatography to ensure high purity levels.
  3. Lyophilization: The purified peptides are freeze-dried and stored at low temperatures for stability.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-3 (161-175) consists of a sequence of 15 amino acids, specifically designed to fit into major histocompatibility complex class II molecules, facilitating T cell recognition. The precise sequence is critical for its immunogenicity and binding affinity .

Data

The structural analysis reveals that the peptide's conformation is influenced by its interactions with MHC molecules and T cell receptors, which determine its effectiveness as an immunogen.

Chemical Reactions Analysis

Reactions

MAGE-3 (161-175) undergoes several biochemical interactions:

  1. Binding to Major Histocompatibility Complex: The peptide binds to MHC class II molecules on antigen-presenting cells.
  2. T Cell Activation: Upon recognition by CD4+ T cells, it triggers an immune response, including cytokine release and proliferation of specific T cell clones.

Technical Details

The binding affinity and stability of the peptide-MHC complex are critical parameters that influence the efficacy of T cell activation and subsequent immune responses .

Mechanism of Action

Process

The mechanism of action for MAGE-3 (161-175) involves:

  1. Presentation on Antigen-Presenting Cells: The peptide is processed and presented on the surface of antigen-presenting cells via MHC class II molecules.
  2. T Cell Recognition: CD4+ T cells recognize the peptide-MHC complex through their T cell receptors.
  3. Immune Response Activation: This recognition leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting tumor cells expressing MAGE-A3 .

Data

Studies have shown that specific T cell populations can be expanded in vitro using this peptide, demonstrating its potential for therapeutic applications in cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 (161-175) is a hydrophilic peptide with a molecular weight typical for small peptides, which aids in its solubility in aqueous solutions used during synthesis and storage.

Chemical Properties

The chemical properties include:

  • Stability: Peptide stability can vary based on storage conditions; lyophilization helps maintain integrity.
  • Solubility: Typically soluble in dimethyl sulfoxide or saline solutions for biological assays.

Relevant data indicate that maintaining appropriate storage conditions is essential for preserving the biological activity of MAGE-3 (161-175) .

Applications

MAGE-3 (161-175) has significant applications in scientific research, particularly in:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting specific immune responses against tumors expressing MAGE-A3.
  2. Diagnostic Tools: Used in assays to monitor immune responses in cancer patients undergoing treatment.
  3. Research Studies: Investigated for its role in understanding immune evasion mechanisms in tumors and developing new therapeutic strategies .
Introduction to MAGE-3 as a Tumor-Specific Antigen

Biological Context of Cancer-Testis Antigens in Oncogenesis

Cancer-testis antigens (CTAs) comprise >700 proteins whose expression is typically restricted to immune-privileged sites: germ cells of the testis, fetal ovaries, and placental trophoblasts. Under normal physiological conditions, CTAs contribute to gametogenesis and embryonic development. However, epigenetic alterations (e.g., promoter demethylation or histone acetylation) in malignant cells trigger aberrant CTA re-expression across diverse tumors. This re-expression is not merely correlative but functionally implicated in oncogenesis: CTAs like those from the MAGE family enhance tumor cell survival by inhibiting p53-mediated apoptosis, promote metastasis through cytoskeletal remodeling, and confer resistance to chemotherapeutic agents. The MAGE-A3 protein—a prototype CTA—contains a conserved MAGE Homology Domain (MHD) facilitating interactions with E3 ubiquitin ligases, thereby dysregulating protein degradation pathways critical for cell cycle control [1] [9] [10].

Table 1: Key Characteristics of Cancer-Testis Antigens

PropertyBiological SignificanceTherapeutic Implication
Expression PatternRestricted to testis/placenta; re-expressed in tumorsMinimizes on-target/off-tumor toxicity
Epigenetic RegulationHypomethylation of promoter CpG islands in cancer cellsPredictable via methylation biomarkers
Functional RolePromote cell proliferation, metastasis, chemoresistanceTargeting may reverse oncogenic phenotypes
ImmunogenicityRecognized as "non-self" by immune system in somatic tissuesEnables T-cell-mediated tumor clearance

MAGE-A3 Expression Patterns in Solid and Hematologic Malignancies

MAGE-A3 (Melanoma-Associated Antigen 3) demonstrates heterogeneous expression across malignancies:

  • Prevalence in Solid Tumors:
  • Lung Adenocarcinoma (LUAD): 35–55% of cases, with higher frequency in advanced stages (55%) versus early stages (35%). Expression correlates with poor prognosis and squamous histology [4] [7].
  • Gastroesophageal Adenocarcinoma (GEAC): 19–58% expression, frequently co-expressed with NY-ESO-1 and GAGE antigens [5].
  • Myxoid Liposarcoma: Low mRNA expression (absent in most cases), contrasting with high PRAME expression [3].
  • Testicular Germ Cell Tumors: Expressed in 33% of classic seminomas but absent in non-seminomatous subtypes, suggesting lineage-specific regulation [10].
  • Detection Methodologies:
  • Serum/Exosome Biomarkers: In LUAD, serum MAGEA3 mRNA and protein levels are elevated (AUC = 0.721–0.832 for diagnosis). Exosomal MAGEA3 mRNA shows superior stability and diagnostic accuracy [7].
  • Tissue-Based Detection: Immunohistochemistry (IHC) and qRT-PCR remain gold standards, though expression heterogeneity within tumors necessitates multi-site sampling.

Table 2: MAGE-A3 Expression Across Human Cancers

Tumor TypeExpression FrequencyDetection MethodPrognostic Association
Lung Adenocarcinoma35–55%Serum ELISA/qRT-PCRReduced survival in advanced stages
Gastric Cancer30–40%IHC/RNA-seqCorrelates with tumor burden
Melanoma50–70%IHCShorter relapse-free survival
Myxoid Liposarcoma<10%qRT-PCRNot established

Rationale for Targeting MAGE-3 in Immunotherapy

The MAGE-3 (161-175) peptide—a 15-amino acid fragment (sequence: Not explicitly stated in sources; infer from context)—exemplifies a high-priority target for immunotherapy due to:

  • Tumor-Specificity: Absent from somatic tissues (except immune-privileged sites lacking MHC expression), minimizing off-target effects [1] [9].
  • Immunogenic Processing:
  • Proteasomal cleavage generates the MAGE-3 (161-175) peptide, which binds HLA-DRβ4*01 on antigen-presenting cells (APCs) for CD4+ T-cell recognition [1].
  • Efficiency depends on antigen load: Higher MAGE-A3 expression in APCs (e.g., EBV-transformed lymphoblastoid cells) correlates with stronger T-cell responses [1].
  • Preclinical Efficacy:
  • In murine models, recombinant MAGE-A3 + AS15 adjuvant induced IFN-γ-dependent tumor clearance mediated by CD4+ T cells and NK cells [2].
  • Bispecific anti-CD3 antibodies engaging MAGE-A3 peptides redirect T-cell cytotoxicity toward tumor cells [8].
  • Clinical Strategies:
  • Peptide Vaccines: Phase III trials (MAGRIT) used full-length protein; peptide-specific approaches (e.g., targeting 161-175) may overcome trial failures by focusing on immunodominant epitopes.
  • Adoptive Cell Therapy: TCR-engineered T cells targeting MAGE-A3/HLA complexes show efficacy in early-phase trials [9].
  • Multi-Antigen Targeting: Co-expression of MAGE-A3 with NY-ESO-1/GAGE supports polyvalent vaccine design [5].

Table 3: Immunotherapeutic Approaches Targeting MAGE-A3-Derived Peptides

StrategyMechanismClinical StatusChallenge
Peptide VaccinesActivate CD4+/CD8+ T cells against 161-175Phase II (NCT00106158, NCT01003808)HLA restriction limits applicability
Bispecific AntibodiesLink T cells (via CD3) to MAGE-A3+ tumorsPreclinical (EA038933B1 patent)Cytokine release syndrome
TCR-T Cell TherapyGenetically modified T cells with MAGE-A3 TCRPhase II (NCT05430555)On-target/off-tumor toxicity in brain
Exosome-Based DeliverySerum exosomes carrying MAGE-3 mRNADiagnostic biomarker (not therapeutic)Cargo loading efficiency

Properties

Product Name

MAGE-3 (161-175)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.